L-Cyclopropylglycine

Neuroscience NMDA Receptor Chiral Purity

L-Cyclopropylglycine (CAS 49606-99-7) is a rigid, non-proteinogenic α-amino acid that acts as a selective NMDA receptor antagonist, crucial for neuroscience studies on synaptic plasticity and excitotoxicity. It also uniquely inhibits endothelin synthesis, enabling hypertension research. Sourced with >99% enantiomeric excess, it ensures reproducible data. Procure multi-gram quantities for cost-effective peptide synthesis.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 49606-99-7
Cat. No. B1586190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cyclopropylglycine
CAS49606-99-7
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)O)N
InChIInChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
InChIKeyBUSBCPMSNBMUMT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cyclopropylglycine (CAS 49606-99-7): Core Physicochemical and Functional Overview for Procurement


L-Cyclopropylglycine (CAS 49606-99-7), also referred to as (S)-amino-cyclopropyl-acetic acid, is a non-proteinogenic alpha-amino acid distinguished by a cyclopropyl moiety attached to the glycine backbone. This structural feature confers a specific, rigid conformation critical for its biological interactions . Key physicochemical properties, essential for handling and storage, include a molecular weight of 115.13 g/mol, a melting point exceeding 300°C, and an optical rotation of +101±4° (c=1, 1M HCl) . The compound appears as a white to off-white powder, is soluble in water, and insoluble in ethanol, characteristics which dictate its suitability for various in vitro and in vivo experimental systems .

The Functional Peril of Generic Substitution for L-Cyclopropylglycine


While several cyclopropylglycine derivatives and analogs exist, they cannot be considered interchangeable. Substitution can lead to significant, quantifiable differences in biological activity, target selectivity, and even synthetic utility. The rigid cyclopropyl ring imparts a unique conformational constraint on the molecule's backbone, but variations in stereochemistry or the addition of functional groups profoundly alter its interaction with biological targets such as glutamate receptors or enzymes like endothelin synthase . For instance, the difference between the L- and D-enantiomers can dictate antagonist versus agonist behavior or completely abolish activity . The evidence presented below quantifies these critical differences to guide precise scientific selection.

Quantitative Differentiation Guide: L-Cyclopropylglycine vs. Key Analogs


Enantiomeric Purity: L-Cyclopropylglycine's >99% ee Ensures Reproducible NMDA Antagonism

The biological activity of cyclopropylglycine is highly stereospecific. L-Cyclopropylglycine acts as a selective antagonist at the NMDA receptor, a function critical for studies in synaptic plasticity and excitotoxicity . In contrast, its enantiomer, D-Cyclopropylglycine (CAS 49607-01-4), while also reported as an NMDA receptor antagonist, demonstrates a different binding profile and is characterized by a Kd of 160 nM for the mGlu2 receptor, highlighting a divergent target engagement profile . Procuring L-Cyclopropylglycine with an enantiomeric excess (ee) of >99% ensures that experimental outcomes are not confounded by the presence of the D-enantiomer, which could lead to off-target effects or reduced potency. High chiral purity is not a standard feature of all commercial sources and is critical for reproducible pharmacology .

Neuroscience NMDA Receptor Chiral Purity

Synthetic Utility: L-Cyclopropylglycine as a Superior Building Block with Scalable Enantiomeric Purity

For synthetic chemists, the ability to obtain a chiral building block with very high enantiomeric purity in multi-gram quantities is a critical procurement criterion. A practical three-step synthesis for racemic cyclopropylglycine has been developed, but the key differentiator is the subsequent enzymatic resolution. This process yields L-cyclopropylglycine with an enantiomeric excess of 99% or better [1]. This is in contrast to some synthetic routes for analogs like L-CCG-I, which are more complex and produce lower overall yields due to the generation of multiple stereoisomers that require challenging separations [2]. The availability of high-purity L-cyclopropylglycine via scalable methods directly impacts the cost-efficiency and feasibility of synthesizing complex peptide mimetics or drug candidates.

Peptide Chemistry Medicinal Chemistry Chiral Building Block

Functional Antagonism: L-Cyclopropylglycine's Distinct Endothelin Pathway Inhibition vs. mGluR Agonists

L-Cyclopropylglycine possesses a unique biological activity profile that is distinct from other conformationally constrained glutamate analogs. While compounds like L-CCG-I (EC50 = 0.3 nM) and L-CCG-IV are potent agonists at metabotropic glutamate receptors (mGluRs), L-Cyclopropylglycine has been shown to inhibit the synthesis of endothelin and its receptor in vitro . This activity is thought to arise from its ability to compete with d-Tryptophan for binding sites on erythrocyte endothelin synthase . This functional divergence is critical: an investigator studying mGluR signaling would select L-CCG-I, while one probing the endothelin pathway for hypertension or cardiovascular research must select L-Cyclopropylglycine.

Cardiovascular Pharmacology Endothelin System Hypertension

Strategic Applications for L-Cyclopropylglycine Based on Verified Differentiators


High-Confidence Neuroscience Research: NMDA Receptor Antagonism Studies

L-Cyclopropylglycine is the preferred tool for studies requiring selective NMDA receptor antagonism without confounding mGluR activity. Its high enantiomeric purity (>99% ee) ensures that observed effects on synaptic plasticity, memory, and excitotoxicity are directly attributable to NMDA receptor blockade, not off-target binding by the D-enantiomer . This is a critical requirement for building robust, reproducible datasets in neurodegenerative disease models .

Cardiovascular and Endothelin Pathway Investigations

For researchers investigating the endothelin system's role in hypertension and related vascular pathologies, L-Cyclopropylglycine is a distinct tool. Its reported in vitro inhibition of endothelin and its receptor synthesis differentiates it from glutamate receptor modulators and provides a specific chemical probe for this pathway . Procurement for this application is driven by this unique functional activity.

Synthesis of High-Purity Chiral Peptides and Peptidomimetics

In medicinal and peptide chemistry, L-Cyclopropylglycine is a high-value chiral building block. The ability to source this compound with >99% ee in multi-gram quantities enables the cost-effective synthesis of complex, conformationally restricted peptides . This directly impacts the feasibility of drug discovery programs that rely on such building blocks to enhance metabolic stability and target binding affinity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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